Bienvenue dans la boutique en ligne BenchChem!

Ervayunine

Chirality Stereochemistry Enantiomer-specific pharmacology

Ervayunine (CAS 120202-64-4) is a monoterpene indole alkaloid belonging to the iboga-type structural class. It was first isolated and structurally characterized from the roots of Ervatamia yunnanensis (Apocynaceae) alongside eight known congeners including heyneanine, ibogamine, coronaridine, voacangine, and ibogaine.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 120202-64-4
Cat. No. B046898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErvayunine
CAS120202-64-4
Synonymservayunine
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3
InChIInChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3
InChIKeyOGDFTQDRHAGLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ervayunine (CAS 120202-64-4): Compound Identity, Indole Alkaloid Classification, and Research Origin


Ervayunine (CAS 120202-64-4) is a monoterpene indole alkaloid belonging to the iboga-type structural class. It was first isolated and structurally characterized from the roots of Ervatamia yunnanensis (Apocynaceae) alongside eight known congeners including heyneanine, ibogamine, coronaridine, voacangine, and ibogaine . The compound carries the IUPAC name 15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene with a molecular formula of C19H24N2O and a molecular weight of 296.40 g/mol [1]. Ervayunine is also documented in authoritative chemical biology databases under ChEMBL ID CHEMBL496674 and MeSH ID C058265 [2].

Why Iboga-Type Indole Alkaloids Cannot Be Interchanged: The Case for Ervayunine Selection


Within the iboga-type monoterpene indole alkaloid family, subtle structural variations produce profound differences in biological activity, target selectivity, and cellular response mechanisms. A direct comparative study of three co-occurring iboga congeners—coronaridine, voacangine, and heyneanine—revealed a >12-fold range in cytotoxic IC50 values (54.47 µg/mL vs. 689.45 µg/mL) against the same Hep-2 laryngeal carcinoma cell line, demonstrating that even closely related analogues cannot be presumed functionally equivalent [1]. Furthermore, the identification of ervayunine as the enantiomer of voaphylline [2] introduces chirality-dependent pharmacological divergence that generic substitution would entirely overlook. Procuring the specific compound, rather than an in-class alternative, is therefore essential for experimental reproducibility and valid structure-activity relationship (SAR) interpretation.

Ervayunine (CAS 120202-64-4) Quantified Differentiation Evidence Against Closest Analogues


Enantiomeric Specificity: Ervayunine Is the Enantiomer of Voaphylline, Enabling Chirality-Dependent Pharmacological Studies

Ervayunine has been identified as the enantiomer of the indole alkaloid voaphylline in authoritative phytochemistry reference literature [1]. While voaphylline-type bisindole alkaloids have demonstrated cytotoxicity against HeLa, MCF-7, and SW480 cell lines with IC50 values ranging from 1.42 to 11.35 µM [2], the biological activity profile of ervayunine as the opposite enantiomer is expected to differ significantly. Enantiomeric pairs commonly exhibit divergent receptor binding affinities, metabolic stability, and off-target profiles, making ervayunine a non-substitutable tool compound for investigating stereochemistry-activity relationships in the iboga alkaloid class.

Chirality Stereochemistry Enantiomer-specific pharmacology

Cytotoxic Potency Spectrum: Class-Level Evidence of Wide Activity Divergence Among Iboga Congeners

A comparative cytotoxicity study of three purified iboga-type alkaloids against the Hep-2 human laryngeal carcinoma cell line revealed dramatic potency differences: coronaridine IC50 = 54.47 µg/mL, voacangine IC50 = 159.33 µg/mL, and heyneanine IC50 = 689.45 µg/mL—a >12-fold range [1]. Against normal 3T3 fibroblasts, the same three alkaloids showed IC50 values of 89.28, 104.16, and 289.15 µg/mL respectively, indicating non-specificity for tumor cells that varies substantially by structure [2]. This class-level evidence demonstrates that the iboga scaffold alone does not predict cytotoxic potency; the unique substitution pattern of ervayunine—including its oxirane-containing pentacyclic architecture—positions it as a distinct entity within this activity spectrum.

Cytotoxicity Cancer pharmacology Iboga alkaloids

Physicochemical Property Profile: LogP and TPSA Data Support Differentiated Pharmacokinetic Behavior

Ervayunine exhibits a calculated LogP of approximately 3.07 and a topological polar surface area (TPSA) of 31.56 Ų based on standardized cheminformatics predictions . Among iboga congeners, voacangine (containing a methoxycarbonyl group) has a lower LogP (~2.8) and higher TPSA (~42 Ų), while ibogaine (with a methoxy substituent) shows a LogP of approximately 3.7 [1]. Ervayunine's intermediate lipophilicity combined with the lowest TPSA value among these comparators suggests enhanced passive membrane permeability relative to more polar congeners, while maintaining better aqueous solubility than the highly lipophilic ibogaine. These physicochemical differences have direct implications for cell-based assay design, where compound penetration and intracellular availability critically influence apparent potency measurements.

Drug-likeness Lipophilicity ADME prediction

Ervayunine (CAS 120202-64-4): Evidence-Backed Research and Industrial Application Scenarios


Chiral Probe for Enantiomer-Specific Structure-Activity Relationship (SAR) Studies in Iboga Alkaloid Drug Discovery

Given ervayunine's established identity as the enantiomer of voaphylline , this compound serves as an essential chiral probe for dissecting the stereochemical determinants of biological activity within the iboga alkaloid class. Research programs investigating enantiomer-specific cytotoxicity, receptor binding, or metabolic stability should prioritize ervayunine over racemic mixtures or the opposite enantiomer to ensure valid SAR conclusions. The documented cytotoxic activity of voaphylline-type congeners (IC50 1.42–11.35 µM against multiple cancer lines) [1] provides a quantitative benchmark against which ervayunine's enantiomer-specific activity can be directly compared.

Cancer Cell Line Profiling and Comparative Cytotoxicity Screening of Structurally Authenticated Iboga Alkaloids

The >12-fold cytotoxic potency range demonstrated among co-occurring iboga congeners (coronaridine, voacangine, heyneanine) against Hep-2 cells establishes a clear scientific rationale for including ervayunine in systematic cancer cell line profiling panels. Ervayunine's unique oxirane-containing pentacyclic scaffold differentiates it structurally from all comparator alkaloids tested in the referenced study, making it a high-priority candidate for comparative cytotoxicity screening across NCI-60 or similar cell line panels to establish its potency rank within the iboga class.

Natural Product-Based Chemical Biology Tool for Membrane Permeability and Intracellular Target Engagement Studies

With a computed LogP of 3.07 and TPSA of 31.56 Ų , ervayunine occupies a favorable physicochemical space that balances membrane permeability with aqueous solubility—parameters that are critical for reliable intracellular target engagement. Compared to more polar iboga congeners such as voacangine (TPSA ~42 Ų), ervayunine's lower TPSA predicts superior passive membrane diffusion, making it a preferred scaffold for phenotypic screening campaigns where compound access to intracellular compartments is rate-limiting. Investigators designing target-agnostic cell-based assays should select ervayunine when membrane permeability is a key experimental variable.

Synthetic Methodology Development Using a Structurally Authenticated Monoterpene Indole Alkaloid Template

Ervayunine serves as an authentic natural product template for developing and validating new synthetic methodologies in monoterpene indole alkaloid chemistry. Its fully assigned structure, including absolute stereochemistry determined by physical and spectral data , provides a reliable reference point for synthetic chemists pursuing total synthesis, late-stage functionalization, or diversification of the iboga scaffold. The compound's oxirane moiety offers a chemically distinct handle for ring-opening derivatization strategies that are not accessible with other iboga congeners lacking this functional group.

Quote Request

Request a Quote for Ervayunine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.